molecular formula C13H14N2O3 B2487984 Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate CAS No. 356790-62-0

Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate

Cat. No.: B2487984
CAS No.: 356790-62-0
M. Wt: 246.266
InChI Key: MOQFTWAPXKWBLW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate is a chemical compound with the molecular formula C13H14N2O3 It is a derivative of phthalazine and is characterized by the presence of an ethyl ester group attached to the phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid ethyl ester with iodomethane under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the phthalazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Phthalazinone derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted phthalazinone derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a tool compound in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate: Similar structure but with a benzyl group instead of a methyl group.

    Ethyl 2-(3-phenyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate: Contains a phenyl group in place of the methyl group.

Uniqueness

Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-(3-methyl-4-oxophthalazin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-12(16)8-11-9-6-4-5-7-10(9)13(17)15(2)14-11/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQFTWAPXKWBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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